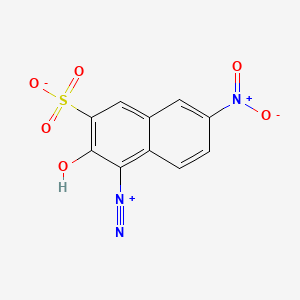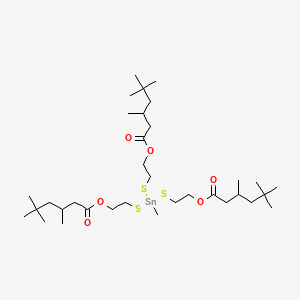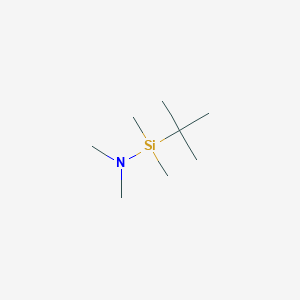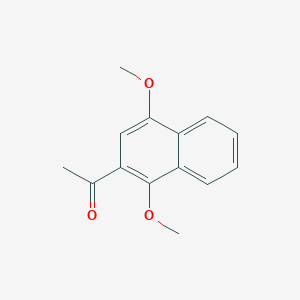
1-(1,4-Dimethoxynaphthalen-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,4-Dimethoxynaphthalen-2-yl)ethan-1-one is a chemical compound belonging to the naphthalene family It is characterized by the presence of two methoxy groups attached to the naphthalene ring and an ethanone group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Dimethoxynaphthalen-2-yl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dimethoxynaphthalene.
Friedel-Crafts Acylation: The key step involves the Friedel-Crafts acylation of 1,4-dimethoxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions: 1-(1,4-Dimethoxynaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-(1,4-Dimethoxynaphthalen-2-yl)ethan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1-(1,4-Dimethoxynaphthalen-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and ethanone moiety play crucial roles in its binding affinity and specificity.
相似化合物的比较
- 1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-one
- 2-(1,4-Dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride
Comparison: 1-(1,4-Dimethoxynaphthalen-2-yl)ethan-1-one is unique due to its specific substitution pattern on the naphthalene ring. This structural feature influences its reactivity and applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific research and industrial purposes.
属性
CAS 编号 |
65131-13-7 |
|---|---|
分子式 |
C14H14O3 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
1-(1,4-dimethoxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H14O3/c1-9(15)12-8-13(16-2)10-6-4-5-7-11(10)14(12)17-3/h4-8H,1-3H3 |
InChI 键 |
HJILHFYKOIUJCA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C2=CC=CC=C2C(=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


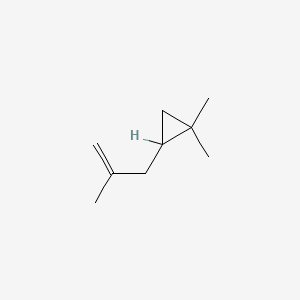
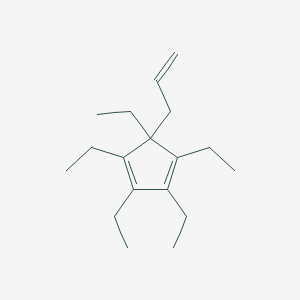

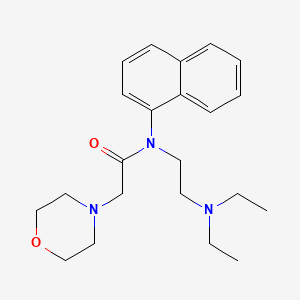
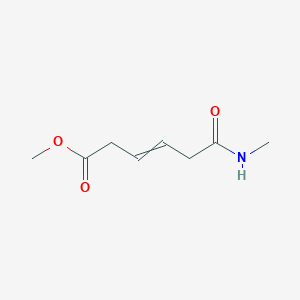
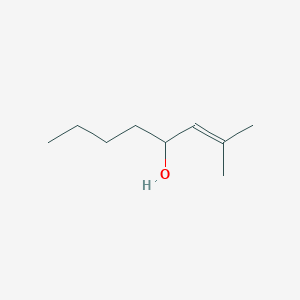
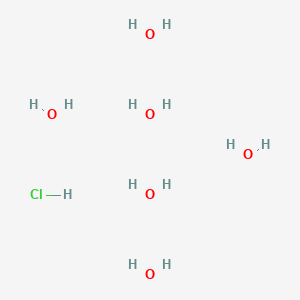
![Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate](/img/structure/B14473181.png)
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate](/img/structure/B14473182.png)


